molecular formula C10H9Cl2NO2 B13994490 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate CAS No. 52010-00-1

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate

Cat. No.: B13994490
CAS No.: 52010-00-1
M. Wt: 246.09 g/mol
InChI Key: CWONZFWBEOJJET-UHFFFAOYSA-N
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Description

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of a chlorinated prop-2-enyl group and a chlorophenyl carbamate group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with 2-chloroprop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include enzyme inhibition and disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroprop-2-enyl N-(3-nitrophenyl)carbamate
  • 2-chloroprop-2-enyl N-(4-chlorophenyl)carbamate
  • 2-chloroprop-2-enyl N-(2-chlorophenyl)carbamate

Uniqueness

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both chlorinated prop-2-enyl and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications .

Properties

CAS No.

52010-00-1

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H9Cl2NO2/c1-7(11)6-15-10(14)13-9-4-2-3-8(12)5-9/h2-5H,1,6H2,(H,13,14)

InChI Key

CWONZFWBEOJJET-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(=O)NC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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